molecular formula C15H9BrFNO B308020 (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one

カタログ番号 B308020
分子量: 318.14 g/mol
InChIキー: GXKFTGCVCJWJET-QPEQYQDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BFI-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. BFI-1 is a member of the indole-2-one family of compounds, which have been shown to exhibit a wide range of biological activities.

作用機序

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one binds to the BTB domain of BCL6, which is a critical domain for the transcriptional repressor activity of BCL6. This binding prevents the recruitment of co-repressors to BCL6, which leads to the derepression of BCL6 target genes that are involved in cell survival and proliferation. This ultimately leads to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit tumor growth in preclinical models of lymphoma and leukemia. In addition, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages.

実験室実験の利点と制限

One advantage of (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one is its specificity for BCL6, which allows for targeted inhibition of this oncogenic transcription factor. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in vivo.

将来の方向性

For the study of (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one include the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other types of cancer. In addition, the mechanism of action of this compound could be further elucidated through structural studies and the identification of additional binding partners.

合成法

The synthesis of (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one involves a multi-step process that begins with the reaction of 5-bromo-1H-indole with ethyl acetoacetate to form 5-bromo-1,3-dihydro-2H-indol-2-one. This intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to form this compound. The final product is purified through column chromatography.

科学的研究の応用

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of the oncogenic transcription factor BCL6, which is overexpressed in a variety of human cancers. Inhibition of BCL6 activity has been shown to induce apoptosis and inhibit tumor growth in preclinical models of lymphoma and leukemia.

特性

分子式

C15H9BrFNO

分子量

318.14 g/mol

IUPAC名

(3Z)-5-bromo-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H9BrFNO/c16-10-3-6-14-12(8-10)13(15(19)18-14)7-9-1-4-11(17)5-2-9/h1-8H,(H,18,19)/b13-7-

InChIキー

GXKFTGCVCJWJET-QPEQYQDCSA-N

異性体SMILES

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)F

SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)F

正規SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。